molecular formula C16H11FN2O B245963 3-fluoro-N-(quinolin-8-yl)benzamide

3-fluoro-N-(quinolin-8-yl)benzamide

Katalognummer: B245963
Molekulargewicht: 266.27 g/mol
InChI-Schlüssel: PSGCTOZNNQZEOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-fluoro-N-(quinolin-8-yl)benzamide is a chemical compound with the molecular formula C16H11FN2O and a molecular weight of 266.27 g/mol. This compound is part of the broader class of fluorinated quinolines, which are known for their diverse applications in medicinal chemistry, agriculture, and material science .

Vorbereitungsmethoden

The synthesis of 3-fluoro-N-(quinolin-8-yl)benzamide typically involves the following steps:

    Cyclization and Cycloaddition Reactions: These reactions are used to form the quinoline ring system.

    Displacement of Halogen Atoms: This method involves the substitution of halogen atoms with fluorine atoms.

    Direct Fluorination: This process directly introduces a fluorine atom into the quinoline ring.

Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .

Analyse Chemischer Reaktionen

3-fluoro-N-(quinolin-8-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-fluoro-N-(quinolin-8-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: Fluorinated quinolines, including this compound, are investigated for their antibacterial, antineoplastic, and antiviral activities.

    Industry: This compound is used in the production of liquid crystals and cyanine dyes.

Wirkmechanismus

The mechanism of action of 3-fluoro-N-(quinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, fluorinated quinolines are known to inhibit bacterial enzymes such as DNA gyrase and DNA topoisomerase IV, leading to the stabilization of a covalent enzyme-DNA complex and subsequent cell death . This mechanism is particularly effective in antibacterial applications.

Vergleich Mit ähnlichen Verbindungen

3-fluoro-N-(quinolin-8-yl)benzamide can be compared with other fluorinated quinolines such as:

    7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial properties.

    Mefloquine: Another antimalarial drug with a similar quinoline structure.

    Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis.

Eigenschaften

Molekularformel

C16H11FN2O

Molekulargewicht

266.27 g/mol

IUPAC-Name

3-fluoro-N-quinolin-8-ylbenzamide

InChI

InChI=1S/C16H11FN2O/c17-13-7-1-5-12(10-13)16(20)19-14-8-2-4-11-6-3-9-18-15(11)14/h1-10H,(H,19,20)

InChI-Schlüssel

PSGCTOZNNQZEOR-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2

Kanonische SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CC(=CC=C3)F)N=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.